Band Gap of 2.43 eV Enables Tandem Top-Cell Function That CuInS₂ (1.5 eV) Cannot Achieve
CuGaS₂ exhibits a direct band gap of 2.43 eV, which is ~0.93 eV wider than that of CuInS₂ (1.50 eV), as measured on sulfurized thin-film absorbers [1]. This 62% larger band gap places CuGaS₂ squarely in the required range for the top cell in a two-junction tandem with crystalline silicon (E_g ≈ 1.1 eV). By comparison, CuInS₂ at 1.5 eV is too narrow to provide sufficient open-circuit voltage for tandem top-cell operation. The Sciencedirect Handbook chapter independently confirms a room-temperature direct band gap of 2.49 eV for CuGaS₂, further noting that this value is ~1.1 eV less than that of the binary analog ZnS (3.6 eV), attributed to p–d hybridization from Cu 3d orbitals [2].
| Evidence Dimension | Direct band gap (E_g) at room temperature |
|---|---|
| Target Compound Data | CuGaS₂: 2.43 eV [1] / 2.49 eV [2] |
| Comparator Or Baseline | CuInS₂: 1.50 eV [1]; ZnS (cubic): 3.6 eV [2] |
| Quantified Difference | CuGaS₂ band gap exceeds CuInS₂ by 0.93 eV (62%); ZnS exceeds CuGaS₂ by ~1.1 eV |
| Conditions | Sulfurization-grown thin film absorbers [1]; room-temperature bulk crystal measurement [2] |
Why This Matters
Procurement of CuGaS₂ over CuInS₂ is mandatory when designing a tandem photovoltaic top cell paired with a Si bottom cell, as the band gap difference of 0.93 eV directly determines whether sufficient photovoltage is generated for efficient two-junction operation.
- [1] Korea University. Bandgap control of Cu(In,Ga)S₂ absorber by alloying In and Ga through sulfurization of metal precursor. Master's Thesis, 2017. View Source
- [2] Copper Gallium Sulfide (CuGaS₂). In Handbook of Optical Constants of Solids; Palik, E. D., Ed.; Academic Press, 1998; Vol. 3, pp. 503–511. View Source
